molecular formula C22H26O12 B12296865 [3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate

[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate

Cat. No.: B12296865
M. Wt: 482.4 g/mol
InChI Key: ZPJXHZWSVVTKED-UHFFFAOYSA-N
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Description

[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate is a complex organic compound with a molecular formula of C22H26O12 and a molecular weight of 482.43 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl and methoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzoic acid with a glycosyl donor such as 4-hydroxy-2-methoxyphenol. The reaction is catalyzed by an acid catalyst under controlled temperature and pressure conditions to ensure the formation of the desired glycosidic bond .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps like purification through crystallization or chromatography to obtain a high-purity product suitable for various applications .

Mechanism of Action

The mechanism of action of [3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C22H26O12

Molecular Weight

482.4 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C22H26O12/c1-29-13-8-11(23)4-5-12(13)33-22-20(27)19(26)18(25)16(34-22)9-32-21(28)10-6-14(30-2)17(24)15(7-10)31-3/h4-8,16,18-20,22-27H,9H2,1-3H3

InChI Key

ZPJXHZWSVVTKED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)OC)O)O)O

Origin of Product

United States

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